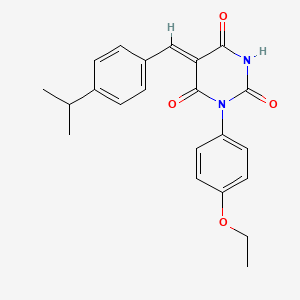
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EIB-041, is a chemical compound that belongs to the class of pyrimidinetriones. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. EIB-041 has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity.
作用机制
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a potent inhibitor of PTP1B, which is a key regulator of insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and improves glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight gain and adiposity in obese mice. These effects are thought to be mediated by the inhibition of PTP1B and subsequent improvement in insulin signaling.
实验室实验的优点和局限性
One advantage of using 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent inhibition of PTP1B, which makes it a useful tool for studying insulin signaling and glucose homeostasis. However, one limitation of using this compound is its specificity for PTP1B, which may limit its usefulness in studying other signaling pathways.
未来方向
1. Further studies are needed to investigate the long-term effects of 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.
2. Studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of type 2 diabetes and obesity in humans.
3. Further studies are needed to investigate the specificity of this compound for PTP1B and its potential effects on other signaling pathways.
4. Studies are needed to investigate the potential of this compound as a tool for studying the role of PTP1B in insulin signaling and glucose homeostasis.
5. Further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
合成方法
The synthesis of 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-ethoxyaniline with 4-isopropylbenzaldehyde in the presence of acetic acid and acetic anhydride to form the imine intermediate. This intermediate is then reacted with barbituric acid in the presence of potassium carbonate to yield the final product, this compound.
科学研究应用
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to reduce body weight gain and adiposity in obese mice.
属性
IUPAC Name |
(5Z)-1-(4-ethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-18-11-9-17(10-12-18)24-21(26)19(20(25)23-22(24)27)13-15-5-7-16(8-6-15)14(2)3/h5-14H,4H2,1-3H3,(H,23,25,27)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCQQUJSDDYVGE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5081140.png)
![3-chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5081151.png)
![methyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-valinate](/img/structure/B5081157.png)
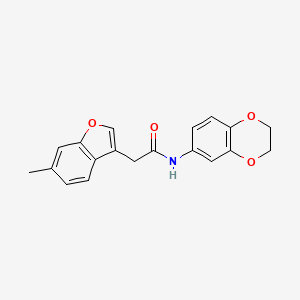
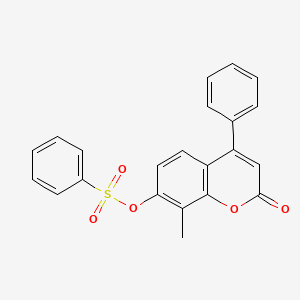
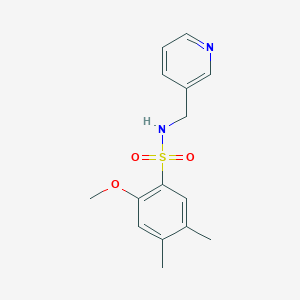
![11-(4-biphenylyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5081207.png)
![1-phenyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-1-propanone](/img/structure/B5081213.png)
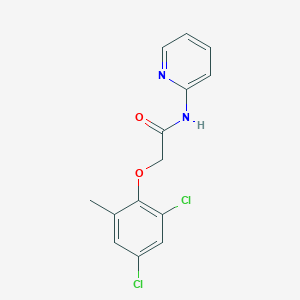
![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081234.png)

![3-(methylthio)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081249.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B5081251.png)
![methyl 3-butyryl-6,6-dimethyl-4-[methyl(phenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5081253.png)
